![molecular formula C14H12N2S3 B3160466 Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 866049-12-9](/img/structure/B3160466.png)
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which includes “Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide”, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and can involve various reagents and conditions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other reactions can involve the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. Additionally, this compound may disrupt bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in scientific research. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. Additionally, this compound has shown antibacterial activity by disrupting bacterial cell wall synthesis.
Advantages and Limitations for Lab Experiments
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in vitro. Additionally, this compound has low toxicity, making it a potentially safe and effective therapeutic agent. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
For scientific research include investigation of the mechanism of action, in vivo studies, development of novel formulations, exploration of combination therapy, and investigation of potential use in other therapeutic areas.
Scientific Research Applications
Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied for its anticancer, antiviral, and antibacterial properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and viruses. Additionally, this compound has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S3/c1-9-3-5-10(6-4-9)19-13-12-11(7-8-18-12)15-14(16-13)17-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSZQMSEJMLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179624 | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866049-12-9 | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866049-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenyl)thio]-2-(methylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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